molecular formula C14H14O2 B354417 (4'-Methoxy[1,1'-biphenyl]-4-yl)methanol CAS No. 20854-60-8

(4'-Methoxy[1,1'-biphenyl]-4-yl)methanol

Cat. No. B354417
CAS RN: 20854-60-8
M. Wt: 214.26g/mol
InChI Key: GVRSPKZCGUMKFK-UHFFFAOYSA-N
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Description

“(4’-Methoxy[1,1’-biphenyl]-4-yl)methanol” is a chemical compound with the molecular formula C13H12O . It has a molecular weight of 184.2338 . The IUPAC Standard InChI is InChI=1S/C13H12O/c1-14-13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-10H,1H3 .


Molecular Structure Analysis

The molecular structure of “(4’-Methoxy[1,1’-biphenyl]-4-yl)methanol” consists of a biphenyl group with a methoxy group attached to one of the phenyl rings . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

“(4’-Methoxy[1,1’-biphenyl]-4-yl)methanol” is a white powder or crystal . It has a melting point of 86-90 °C and a boiling point of 157 °C at 10 mmHg . The compound is stored at room temperature .

Scientific Research Applications

Asymmetric Synthesis of α-Hydroxy Esters

(4'-Methoxy[1,1'-biphenyl]-4-yl)methanol has been utilized as a chiral auxiliary in the asymmetric synthesis of α-hydroxy esters. This approach offers a method for producing enantiomerically enriched compounds, which are significant in pharmaceutical synthesis (Jung, Ho, & Kim, 2000).

Chemosensor for Silver Ions

A derivative of 4'-methoxy[1,1'-biphenyl]-4-yl, namely 4-methoxy-N-((thiophen-2-yl)methyl)benzenamine, was identified as a highly selective chemosensor for Ag(+) ions. This compound displayed a significant fluorescent enhancement upon binding to Ag(+), making it valuable in chemical sensing applications (Tharmaraj, Devi, & Pitchumani, 2012) (Tharmaraj, Devi, & Pitchumani, 2012).

Synthesis of Hexahydro-1H-Furo[3,4-c]pyran Derivatives

(2-(4-Methoxyphenyl)-4-methylenetetrahydrofuran-3-yl)methanol reacts with different aldehydes to produce hexahydro-1H-furo[3,4-c]pyran derivatives. This method, promoted by InCl3, is notable for its high selectivity and good yields, contributing to advancements in organic synthesis (Reddy et al., 2012).

Probing Surface Sites of Nanocrystals

In a study focusing on ceria nanocrystals, methanol was used to probe the nature of surface sites. This research highlights the role of methanol, and potentially its derivatives, in understanding the surface chemistry of metal oxide catalysts, which is crucial for various applications, including catalysis (Wu, Li, Mullins, & Overbury, 2012) (Wu, Li, Mullins, & Overbury, 2012).

PET Radiotracers for Alzheimer’s Disease Diagnosis

The compound C24H25NO3·2CH3OH, which crystallizes as a methanol disolvate and contains a biphenyl methanol component, has been applied as a PET radiotracer in the early diagnosis of Alzheimer's disease. This underscores its potential in biomedical imaging and diagnostic applications (Altomare et al., 2014) (Altomare et al., 2014).

Synthesis of Tetrahydrofurans

4-Yn-1-ols underwent a process leading to the synthesis of 2 E -[(methoxycarbonyl)methylene]tetrahydrofurans. This synthesis involved oxidative cyclization and methoxycarbonylation, demonstrating the compound's utility in producing tetrahydrofurans, a class of compounds with various chemical and pharmaceutical applications (Gabriele et al., 2000) (Gabriele et al., 2000).

Safety and Hazards

“(4’-Methoxy[1,1’-biphenyl]-4-yl)methanol” is classified as a combustible solid . It has a WGK of 3 , indicating that it poses a high hazard to water. The flash point is not applicable . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Mechanism of Action

properties

IUPAC Name

[4-(4-methoxyphenyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-16-14-8-6-13(7-9-14)12-4-2-11(10-15)3-5-12/h2-9,15H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVRSPKZCGUMKFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30359992
Record name (4'-Methoxy[1,1'-biphenyl]-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20854-60-8
Record name (4'-Methoxy[1,1'-biphenyl]-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl 4-(4′-methoxyphenyl)benzoate (3.0 g, 12.3 mmol) was added in portions to a suspension of lithium aluminum hydride (0.94 g, 25.0 mmol) in tetrahydrofuran (40 ml) at room temperature for 20 minutes with stirring. The reaction solution was refluxed for 2 hours under heating and cooled to 0° C. To the residue was added water (1 ml) and 1 N aqueous sodium hydroxide (3 ml), the insoluble matter was filtered out and the filtrate was concentrated under reduced pressure. The object compound (1.2 g) was obtained from the residue as colorless crystals.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0.94 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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